molecular formula C18H11BrClNO2S B2451999 N-[4-bromo-2-(2-chlorobenzoyl)phenyl]thiophene-2-carboxamide CAS No. 313275-86-4

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]thiophene-2-carboxamide

Cat. No.: B2451999
CAS No.: 313275-86-4
M. Wt: 420.71
InChI Key: RSGYBJOKQSJMQO-UHFFFAOYSA-N
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Description

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]thiophene-2-carboxamide is a complex organic compound that features a thiophene ring substituted with a carboxamide group and a phenyl ring bearing bromo and chlorobenzoyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]thiophene-2-carboxamide typically involves multiple steps, starting from thiophene. A common synthetic route includes:

    Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Formylation: The brominated thiophene undergoes formylation using a formylating agent like dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

    Coupling Reaction: The formylated thiophene is then coupled with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and chloro substituents can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The thiophene ring can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted thiophenes, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.

    Material Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a bioactive molecule.

Mechanism of Action

The mechanism of action of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific target being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide
  • 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide

Uniqueness

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]thiophene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Biological Activity

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and specific case studies that highlight its efficacy against various biological targets.

Chemical Structure and Synthesis

The compound's molecular formula is C18H11BrClN2O2SC_{18}H_{11}BrClN_{2}O_{2}S, with a molecular weight of 420.71 g/mol. It features a thiophene ring, a carboxamide group, and phenyl rings with bromo and chlorobenzoyl substituents. The synthesis typically involves several steps:

  • Bromination of Thiophene : Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
  • Formylation : The brominated thiophene undergoes formylation using dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
  • Coupling Reaction : The formylated thiophene is coupled with 2-chlorobenzoyl chloride in the presence of a base like triethylamine to yield the final product .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, which can lead to alterations in cellular signaling pathways.

Anticancer Properties

Numerous studies have investigated the anticancer potential of this compound. For instance, compounds similar to this compound have shown significant anti-proliferative activity against various cancer cell lines:

  • In Vitro Studies : Research has demonstrated that derivatives exhibit enhanced anti-proliferative effects compared to traditional chemotherapeutics like desferrioxamine .
  • Case Study : A study highlighted that compounds with similar structures displayed IC50 values significantly lower than those of standard drugs, indicating their potential as effective anticancer agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound:

Substituent TypeEffect on Activity
Electron-donating groups (e.g., -CH₃)Increase anti-proliferative activity
Electron-withdrawing groups (e.g., -Br, -Cl)Decrease activity compared to electron-donating groups

This table illustrates how varying substituents can significantly influence the compound's biological effectiveness .

Research Applications

This compound is not only relevant in medicinal chemistry but also finds applications in material science due to its electronic properties:

  • Medicinal Chemistry : Investigated as a pharmacophore for drug design targeting anti-inflammatory and anticancer pathways.
  • Material Science : Potential use in organic semiconductors and photovoltaic cells due to favorable electronic characteristics .

Properties

IUPAC Name

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrClNO2S/c19-11-7-8-15(21-18(23)16-6-3-9-24-16)13(10-11)17(22)12-4-1-2-5-14(12)20/h1-10H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSGYBJOKQSJMQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)C3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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